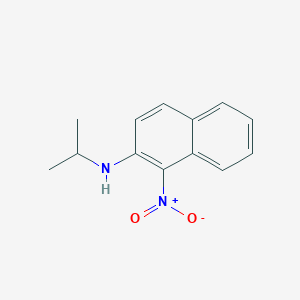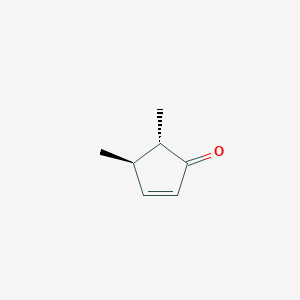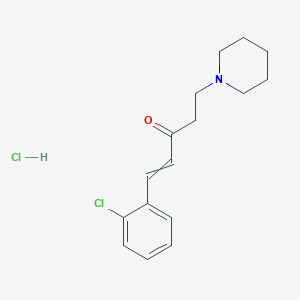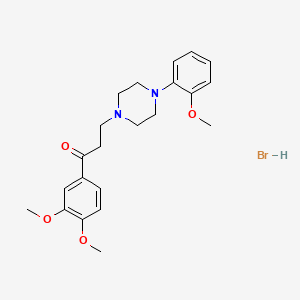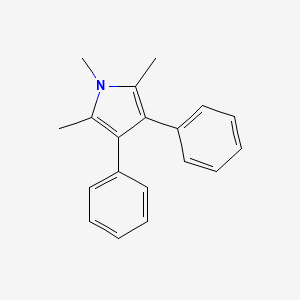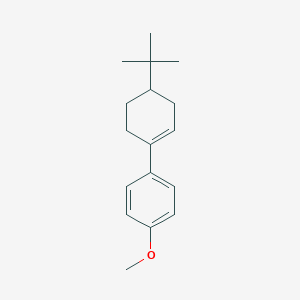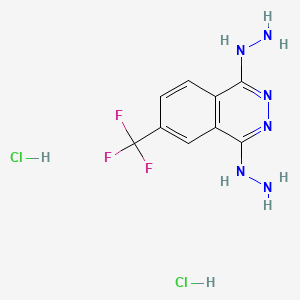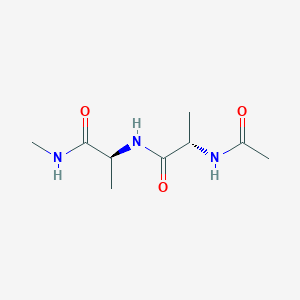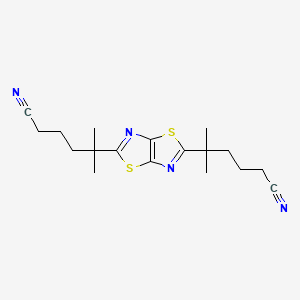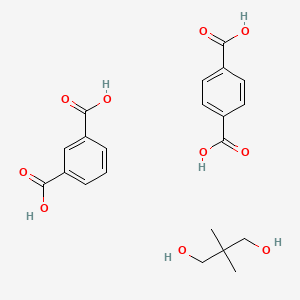
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate: is a chemical compound with the molecular formula C_10H_21NO_3 It is a derivative of 1,3-propanediol, which is a three-carbon diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate and butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its ability to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research and drug development.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol: A simple diol with similar structural features but lacking the carbamate group.
2,2-Diethyl-1,3-propanediol: A derivative of 1,3-propanediol with diethyl substitution.
Butylcarbamate: A compound with a similar carbamate group but different backbone structure.
Uniqueness: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate stands out due to its combination of diethyl substitution and carbamate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
25385-20-0 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-4-7-8-15-12(17)19-10-13(5-2,6-3)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17) |
InChI-Schlüssel |
HNVFEIFBCWEIOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OCC(CC)(CC)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


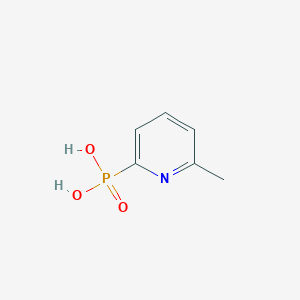
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
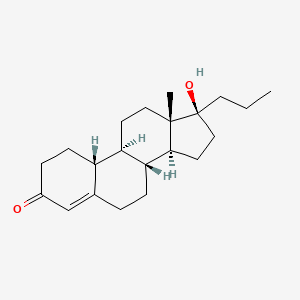
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
